molecular formula C11H11N3O B13079442 1-[5-(1H-Pyrazol-1-YL)pyridin-2-YL]propan-1-one

1-[5-(1H-Pyrazol-1-YL)pyridin-2-YL]propan-1-one

Cat. No.: B13079442
M. Wt: 201.22 g/mol
InChI Key: VWWUEEIVBPETIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-(1H-Pyrazol-1-YL)pyridin-2-YL]propan-1-one is an organic compound that features a pyrazole ring fused with a pyridine ring, connected to a propanone group

Preparation Methods

The synthesis of 1-[5-(1H-Pyrazol-1-YL)pyridin-2-YL]propan-1-one typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Formation of the Pyridine Ring: The pyridine ring is often synthesized through cyclization reactions involving aldehydes and ammonia or amines.

    Coupling of Pyrazole and Pyridine Rings: The pyrazole and pyridine rings are then coupled using cross-coupling reactions such as the Suzuki or Heck reaction.

    Attachment of the Propanone Group: Finally, the propanone group is introduced through acylation reactions.

Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-[5-(1H-Pyrazol-1-YL)pyridin-2-YL]propan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyridine rings, introducing different functional groups.

    Condensation: The compound can participate in condensation reactions, forming larger molecules with potential biological activity.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[5-(1H-Pyrazol-1-YL)pyridin-2-YL]propan-1-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[5-(1H-Pyrazol-1-YL)pyridin-2-YL]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation, reducing inflammatory responses.

Comparison with Similar Compounds

1-[5-(1H-Pyrazol-1-YL)pyridin-2-YL]propan-1-one can be compared with similar compounds such as:

    1-[2-(1H-Pyrazol-1-YL)pyridin-3-YL]propan-1-one: This compound has a similar structure but with different substitution patterns on the pyridine ring.

    1-[5-(1H-Pyrazol-1-YL)pyridin-4-YL]propan-1-one: Another similar compound with variations in the position of the pyrazole ring attachment.

    1-[5-(1H-Imidazol-1-YL)pyridin-2-YL]propan-1-one: This compound features an imidazole ring instead of a pyrazole ring, leading to different chemical properties and biological activities.

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

1-(5-pyrazol-1-ylpyridin-2-yl)propan-1-one

InChI

InChI=1S/C11H11N3O/c1-2-11(15)10-5-4-9(8-12-10)14-7-3-6-13-14/h3-8H,2H2,1H3

InChI Key

VWWUEEIVBPETIX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=NC=C(C=C1)N2C=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.